

High-performance liquid chromatography (HPLC) method for Pentane-1-sulfonamide analysis

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Compound of Interest

Compound Name: *Pentane-1-sulfonamide*

Cat. No.: *B1279081*

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Pentane-1-sulfonamide** is detailed below. This method has been adapted from established protocols for the analysis of sulfonamide compounds and provides a robust starting point for the quantification of **Pentane-1-sulfonamide** in research and drug development settings.

Application Note: Analysis of Pentane-1-sulfonamide by HPLC-UV

Introduction

Pentane-1-sulfonamide is a simple alkylsulfonamide of interest in pharmaceutical and chemical research. A reliable analytical method for its quantification is essential for process monitoring, quality control, and stability testing. This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of **Pentane-1-sulfonamide**. The method is based on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water, modified with a small amount of acid to ensure good peak shape.

Chromatographic Conditions

The separation is achieved on a standard C18 column. The mobile phase gradient allows for the elution of **Pentane-1-sulfonamide** with a reasonable retention time and good separation from potential impurities. Detection is performed at a UV wavelength where sulfonamides are known to have adequate absorbance.[1][2]

Method Validation (Illustrative)

While a specific validation for **Pentane-1-sulfonamide** is not available, typical performance for similar sulfonamide methods is presented below.[3][4] Method validation would be required to determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for **Pentane-1-sulfonamide**.

Experimental Protocol

1. Instrumentation and Materials

- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm).
- HPLC grade acetonitrile, methanol, and water.
- Formic acid or acetic acid.
- **Pentane-1-sulfonamide** reference standard.

2. Preparation of Solutions

- Mobile Phase A: Add 0.1% formic acid to HPLC grade water.

- Mobile Phase B: Acetonitrile.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of **Pentane-1-sulfonamide** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

- Accurately weigh the sample containing **Pentane-1-sulfonamide**.
- Dissolve the sample in a known volume of diluent.
- Sonicate if necessary to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis

- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and integrate the peak area for **Pentane-1-sulfonamide**.

5. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r^2).

- Calculate the concentration of **Pentane-1-sulfonamide** in the samples using the calibration curve.

Data Presentation

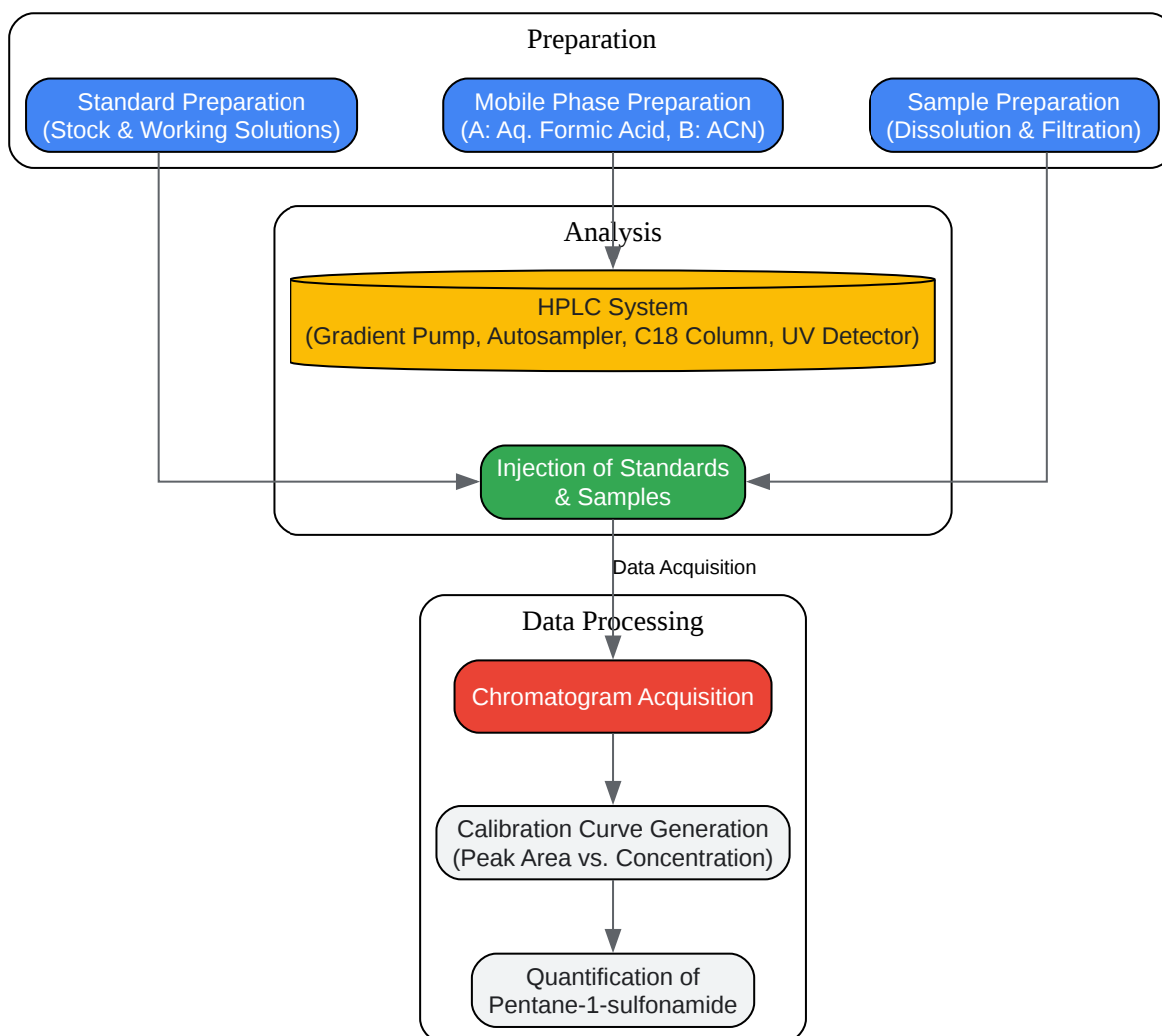
Table 1: HPLC Chromatographic Conditions

Parameter	Value
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B
Flow Rate	1.0 mL/min[1]
Injection Volume	10 µL
Column Temperature	30 °C[1]
Detection Wavelength	265 nm[4]

Table 2: Illustrative Method Validation Parameters for Sulfonamides

Parameter	Typical Value
Linearity (r^2)	> 0.999[1]
Accuracy (Recovery %)	98 - 102%
Precision (RSD %)	< 2%
Limit of Detection (LOD)	Analyte Dependent (ng/mL range)
Limit of Quantification (LOQ)	Analyte Dependent (µg/mL range)[3]

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Pentane-1-sulfonamide**.

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